2-[(Phenylcarbamothioyl)amino]benzoic acid
CAS No.: 1222-20-4
Cat. No.: VC19770213
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1222-20-4 |
|---|---|
| Molecular Formula | C14H12N2O2S |
| Molecular Weight | 272.32 g/mol |
| IUPAC Name | 2-(phenylcarbamothioylamino)benzoic acid |
| Standard InChI | InChI=1S/C14H12N2O2S/c17-13(18)11-8-4-5-9-12(11)16-14(19)15-10-6-2-1-3-7-10/h1-9H,(H,17,18)(H2,15,16,19) |
| Standard InChI Key | DMGXHAJMRPAATB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Structure and Nomenclature
2-[(Phenylcarbamothioyl)amino]benzoic acid (IUPAC name: 2-{[(phenylcarbamothioyl)amino]}benzoic acid) features a benzoic acid backbone substituted at the ortho position by a thiourea-derived moiety. The molecular formula is C₁₄H₁₂N₂O₂S, with a molecular weight of 280.33 g/mol. The thiourea group (–NH–C(=S)–NH–Ph) introduces sulfur-based reactivity, while the carboxylic acid group (–COOH) enables salt formation and hydrogen bonding .
The compound’s planar structure allows for π-π stacking interactions, as evidenced by X-ray crystallography of analogous derivatives . Key bond lengths include the C=S bond (1.68 Å) and the C–N bonds (1.34–1.38 Å), consistent with thiourea derivatives. Tautomerism between the thione and thiol forms is possible but remains underexplored in this specific compound.
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis involves a nucleophilic substitution reaction between 4-aminobenzoic acid and phenyl isothiocyanate in anhydrous methanol under reflux (Scheme 1). The amino group of 4-aminobenzoic acid attacks the electrophilic carbon of phenyl isothiocyanate, yielding the thiourea linkage. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 60–65°C |
| Reaction Time | 4–6 hours |
| Yield | 72–85% |
Product purification is achieved via recrystallization from ethanol-water mixtures, yielding white crystalline solids.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ 172.5 (COOH)
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δ 165.3 (C=S)
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δ 135.2–125.1 (aromatic carbons).
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Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 280 (M⁺), with fragmentation patterns consistent with loss of COOH (Δm/z 45) and SC(NH)Ph (Δm/z 135) .
Chemical Reactivity and Derivatives
The compound undergoes three primary reactions:
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Esterification: Reaction with methanol/H₂SO₄ yields methyl 2-[(phenylcarbamothioyl)amino]benzoate, enhancing lipophilicity for drug delivery .
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Complexation: The thiourea moiety binds transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic activity.
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Oxidation: Treatment with H₂O₂ converts C=S to C=O, generating urea derivatives .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Bacillus cereus demonstrate minimum inhibitory concentrations (MIC) of 8–16 µg/mL, surpassing ampicillin (32 µg/mL) . The thiourea group disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Antifungal Activity
Preliminary studies indicate moderate activity against Candida albicans (MIC = 64 µg/mL), attributed to ergosterol biosynthesis interference.
Industrial and Pharmaceutical Applications
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Drug Development: As a lead compound for antibiotics targeting multidrug-resistant pathogens .
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Agrochemicals: Functionalization with alkyl chains produces herbicides with enhanced soil persistence.
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Coordination Chemistry: Metal complexes serve as catalysts in Suzuki-Miyaura cross-coupling reactions.
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